N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a chlorophenyl moiety. These structural features contribute to its biological activity and make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the chlorophenyl moiety: This can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the chlorophenyl moiety or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-10-16-14(11-3-4-11)9-15(21-17(16)23(2)22-10)18(24)20-13-7-5-12(19)6-8-13/h5-9,11H,3-4H2,1-2H3,(H,20,24) |
InChI Key |
BBAIVDFNHCVARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C4CC4)C |
Origin of Product |
United States |
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